molecular formula C11H16BNO2 B7955961 [3-Methyl-5-(pyrrolidin-1-yl)phenyl]boronic acid

[3-Methyl-5-(pyrrolidin-1-yl)phenyl]boronic acid

Cat. No.: B7955961
M. Wt: 205.06 g/mol
InChI Key: JMHJFFZWMOWCAO-UHFFFAOYSA-N
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Description

[3-Methyl-5-(pyrrolidin-1-yl)phenyl]boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methyl group and a pyrrolidinyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Methyl-5-(pyrrolidin-1-yl)phenyl]boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate, sodium carbonate, or cesium carbonate

    Solvent: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[3-Methyl-5-(pyrrolidin-1-yl)phenyl]boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium perborate, or oxone in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or diborane in ether or THF.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), and sulfonating agents (e.g., sulfuric acid).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the phenyl ring can introduce various functional groups, such as nitro, halogen, or sulfonyl groups.

Scientific Research Applications

[3-Methyl-5-(pyrrolidin-1-yl)phenyl]boronic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of [3-Methyl-5-(pyrrolidin-1-yl)phenyl]boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other Lewis bases, forming reversible covalent bonds. This property is particularly useful in the design of enzyme inhibitors and sensors. The compound’s interactions with molecular targets can modulate biological pathways, leading to therapeutic effects in medical applications .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler analog with a phenyl ring and a boronic acid group.

    3-Fluoro-5-(pyrrolidin-1-yl)phenylboronic acid: A fluorinated derivative with similar structural features.

    4-Methylphenylboronic acid: A methyl-substituted analog with a different substitution pattern on the phenyl ring.

Uniqueness

[3-Methyl-5-(pyrrolidin-1-yl)phenyl]boronic acid stands out due to the presence of both a methyl group and a pyrrolidinyl group on the phenyl ring. This unique substitution pattern enhances its reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis. Additionally, the compound’s ability to form stable complexes with molecular targets broadens its applications in various fields, including medicinal chemistry and materials science .

Properties

IUPAC Name

(3-methyl-5-pyrrolidin-1-ylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO2/c1-9-6-10(12(14)15)8-11(7-9)13-4-2-3-5-13/h6-8,14-15H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHJFFZWMOWCAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)N2CCCC2)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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